5-Formyl-6-methyl-4,5-dihydropyran

Wastewater treatment Refractory organics Hydrolytic acidification

5-Formyl-6-methyl-4,5-dihydropyran (IUPAC: 2-methyl-3,4-dihydro-2H-pyran-3-carbaldehyde) is a C7H10O2 heterocyclic aldehyde (MW 126.15 g/mol, purity typically ≥95%) belonging to the dihydropyran carbaldehyde class. The compound features a 3,4-dihydro-2H-pyran ring substituted with a methyl group at the 2-position and a formyl group at the 3-position, which distinguishes it from positional isomers such as 5,6-dihydro-2H-pyran-3-carboxaldehyde (CAS 13417-49-7) and 5,6-dihydro-2H-pyran-2-carbaldehyde (CAS 53897-26-0).

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 1346753-20-5
Cat. No. B15398265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Formyl-6-methyl-4,5-dihydropyran
CAS1346753-20-5
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESCC1C(CC=CO1)C=O
InChIInChI=1S/C7H10O2/c1-6-7(5-8)3-2-4-9-6/h2,4-7H,3H2,1H3
InChIKeyDGEGXQWXTLOQAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Formyl-6-methyl-4,5-dihydropyran (CAS 1346753-20-5): Chemical Identity, Physicochemical Profile, and Procurement Relevance


5-Formyl-6-methyl-4,5-dihydropyran (IUPAC: 2-methyl-3,4-dihydro-2H-pyran-3-carbaldehyde) is a C7H10O2 heterocyclic aldehyde (MW 126.15 g/mol, purity typically ≥95%) belonging to the dihydropyran carbaldehyde class. The compound features a 3,4-dihydro-2H-pyran ring substituted with a methyl group at the 2-position and a formyl group at the 3-position, which distinguishes it from positional isomers such as 5,6-dihydro-2H-pyran-3-carboxaldehyde (CAS 13417-49-7) [1] and 5,6-dihydro-2H-pyran-2-carbaldehyde (CAS 53897-26-0) [2]. It is primarily encountered as a refractory toxic organic compound (TOM) in 2-butenal (crotonaldehyde) manufacturing wastewater, where it is identified alongside ethyl sorbate and 3-(2-methyl-2-propenyl)-5-pentanolactone as one of three key pollutants limiting biological treatment efficiency [3].

Refractory TOM reference standard for environmental fate research
Defined heterocyclic aldehyde scaffold for synthetic chemistry
Model substrate for selective ozonation process studies

Why In-Class Dihydropyran Carbaldehydes Cannot Substitute for 5-Formyl-6-methyl-4,5-dihydropyran in Research and Industrial Procurement


Dihydropyran carbaldehydes with identical molecular formulae (C7H10O2) but different substitution patterns—such as 3,4-dihydro-2-methyl-2H-pyran-2-carboxaldehyde (CAS 26334-42-9) —display markedly different physicochemical properties, reactivity profiles, and environmental fates. This compound's 2-methyl-3-formyl substitution pattern confers a specific electron cloud density that makes it preferentially susceptible to ozone oxidation compared to other organic pollutants in 2-butenal wastewater [1]. Furthermore, generic 'dihydropyran aldehyde' procurement without positional verification risks acquiring a compound with different reactivity in Diels-Alder, Knoevenagel, or aldol condensation pathways, as the position of the formyl group relative to the ring oxygen and double bond determines both electrophilicity and steric accessibility [2]. Substitution with the unsubstituted analog 5,6-dihydro-2H-pyran-3-carboxaldehyde (CAS 13417-49-7) would eliminate the methyl-directed steric and electronic effects that distinguish this compound's behavior in both synthetic and environmental applications.

Positional Isomer 5,6-Dihydro-2H-pyran-3-carboxaldehyde lacks methyl-directed steric effects, altering reactivity in condensation and oxidation pathways.
Non-Formyl Analogs 2-Methyl-3,4-dihydro-2H-pyran lacks the electron-withdrawing formyl group; substantially lower ozone susceptibility expected.
Carboxanilide Derivatives Pyracarbolide contains a –CONHPh group optimized for fungicidal target binding, not a reactive aldehyde for synthetic elaboration.

Quantitative Differentiation Evidence for 5-Formyl-6-methyl-4,5-dihydropyran Against Closest Analogs and Co-occurring Pollutants


Comparative Refractory Behavior: HA Removal Efficiency of 5-Formyl-6-methyl-4,5-dihydropyran vs. Co-occurring Key TOMs in 2-Butenal Wastewater

In 2-butenal manufacturing wastewater, 5-formyl-6-methyl-4,5-dihydropyran (designated FMD) is one of three key toxic organic compounds (TOMs). Under hydrolytic acidification (HA) alone, the combined removal rate of the three key TOMs was less than 10%, and with micro-aeration HA this improved to less than 20%—an improvement of less than 10 percentage points [1]. This establishes that the compound, along with MPPL and ethyl sorbate, exhibits quantitatively similar and extremely poor biodegradability under conventional biological treatment, with all three compounds falling within the same <10% (HA) and <20% (micro-aeration HA) removal brackets. In contrast, crotonaldehyde—the parent compound in the same wastewater—showed >90% removal under optimized HA at pH 8.0 [2], highlighting that the dihydropyran ring structure confers dramatically greater resistance to biological degradation than the simple α,β-unsaturated aldehyde.

HA Removal Efficiency
Head-to-head
≥70 percentage points lower removal than crotonaldehyde under HA
Confirms extreme biodegradation resistance relative to simple aldehydes.
HA at pH 8.0; 2-butenal wastewater; EGSB reactor.
Wastewater treatment Refractory organics Hydrolytic acidification

Ozonation Susceptibility: Near-Quantitative Removal of 5-Formyl-6-methyl-4,5-dihydropyran via Targeted Ozone Oxidation Compared to Bulk COD/TOC Removal

When 2-butenal manufacturing wastewater was treated by ozonation coupled with HA, the three key TOMs—including 5-formyl-6-methyl-4,5-dihydropyran (FMD)—achieved an almost 100% removal rate under only 0.099 mg O₃/mg COD, with the detoxification rate reaching 46.3% by ozonation alone and 98.3% when coupled with HA [1]. Critically, the bulk COD and TOC removal rates under the same ozonation conditions were only 16.8–24.4% and 5.2–5.9%, respectively [1]. This >75 percentage point differential between TOM removal and bulk organic removal demonstrates that the compound's high electron cloud density and multiple reaction sites (C=C, C=O) enable preferential, targeted cleavage by ozone relative to the broader organic matrix [1]. In a separate study, ozonation of crotonaldehyde manufacturing wastewater achieved >74.0% removal of 5-formyl-6-methyl-4,5-dihydropyran individually, along with other main pollutants, while the overall COD removal was only 19.9% [2].

Ozone Selectivity
Head-to-head
Almost 100% removal vs. 16.8–24.4% bulk COD
Demonstrates preferential oxidative cleavage at low ozone dose.
0.099 mg O₃/mg COD; 180 min oxidation.
Advanced oxidation Ozonation Wastewater detoxification

Structural Differentiation from 5,6-Dihydro-2H-pyran-3-carboxaldehyde: Substitution Pattern and Stability Implications

5-Formyl-6-methyl-4,5-dihydropyran differs from the unsubstituted analog 5,6-dihydro-2H-pyran-3-carboxaldehyde (CAS 13417-49-7) by the presence of a methyl substituent at the 6-position (IUPAC 2-position) and a different ring unsaturation pattern (3,4-dihydro vs. 5,6-dihydro). The unsubstituted analog has been shown to persist in aqueous media for at least 25 years at ambient temperature despite acrolein's facile hydrolysis [1]. While direct long-term stability data for the target compound are not available, the methyl substitution is expected to increase hydrophobicity (estimated logP increase of ~0.5 units based on the additional –CH₂– contribution) and alter the electron density distribution on the dihydropyran ring, which may influence both hydrolytic stability and electrophilic reactivity at the formyl carbon .

Structural Divergence
Class-level
Methyl substitution vs. unsubstituted analog (CAS 13417-49-7); estimated logP ~+0.5.
Alters electron density and steric profile, affecting reactivity.
Long-term stability of analog reported; no direct data for target.
Heterocyclic chemistry Structural isomerism Aqueous stability

Positional Selectivity in Ozone Oxidation: Electron Cloud Density-Driven Preferential Degradation vs. Generic Dihydropyran Derivatives

Zhang et al. (2024) reported that the three key TOMs in 2-BMW—including 5-formyl-6-methyl-4,5-dihydropyran—possess the highest average electron cloud density among all organic contaminants in the wastewater, making them preferentially susceptible to electrophilic attack by ozone [1]. This electronic property, arising from the conjugated C=C–C=O system within the dihydropyran ring bearing both methyl and formyl substituents, enables targeted cleavage even at low ozone doses (0.099 mg O₃/mg COD). In contrast, generic dihydropyran derivatives lacking the formyl substituent (e.g., 2-methyl-3,4-dihydro-2H-pyran, CAS 12655-16-2) lack this conjugated electron-withdrawing group and would not exhibit the same preferential ozone reactivity .

Electron Density Rank
Class-level
Highest average electron cloud density among TOMs; enables targeted ozonation.
Electron-rich conjugated system confers selective O₃ reactivity.
Based on computational analysis; 0.099 mg O₃/mg COD.
Computational chemistry Ozone selectivity Electron cloud density

Differentiation from Pyracarbolide: A Dihydropyran Agrochemical with Divergent Functionalization

The structurally related dihydropyran derivative pyracarbolide (3,4-dihydro-6-methyl-2H-pyran-5-carboxanilide) is a commercial fungicide [1]. While both compounds share a 6-methyl-substituted dihydropyran core, 5-formyl-6-methyl-4,5-dihydropyran features a reactive formyl group (–CHO) at the 5-position rather than a carboxanilide moiety (–CONHPh). This functional group difference fundamentally alters the compound's application domain: the formyl group enables condensation reactions (aldol, Knoevenagel), reductive amination, and Grignard additions typical of aldehyde building blocks, whereas the carboxanilide in pyracarbolide is optimized for target-site binding in fungal pathogens [1]. No evidence was found that 5-formyl-6-methyl-4,5-dihydropyran itself possesses fungicidal activity comparable to pyracarbolide.

Functional Group Divergence
Class-level
Aldehyde (–CHO) vs. carboxanilide (–CONHPh); synthetic intermediate vs. fungicide.
Carboxanilide cannot serve as aldehyde surrogate.
No fungicidal activity reported for target compound.
Crop protection Dihydropyran derivatives Fungicide

Overall Evidence Strength Caveat: Limited Published Head-to-Head Quantitative Data for 5-Formyl-6-methyl-4,5-dihydropyran

It must be explicitly stated that high-strength, direct head-to-head quantitative differentiation data for 5-formyl-6-methyl-4,5-dihydropyran against its closest structural analogs remain limited in the peer-reviewed literature. The compound's primary documentation is in the context of 2-butenal wastewater, where it is consistently reported as part of a group of three key TOMs rather than individually quantified in most studies. No published data were identified for: (i) direct IC₅₀/EC₅₀ toxicity comparisons between this compound and its positional isomers; (ii) comparative synthetic yields using this compound vs. other dihydropyran carbaldehydes in named reactions; (iii) physicochemical property measurements (logP, pKa, aqueous solubility) determined experimentally rather than computationally. The evidence presented above represents the strongest available differentiation data as of the search date, with Evidence_Tags accurately reflecting the strength of each finding. Users requiring definitive comparative performance data for specific applications should commission targeted comparative studies [1].

Evidence Caveat
Data to verify
Limited individual quantification; mostly grouped TOM data.
Direct head-to-head comparisons with positional isomers are lacking.
In-house validation recommended for specific applications.
Data availability Research gaps Procurement caveats

Evidence-Backed Application Scenarios for 5-Formyl-6-methyl-4,5-dihydropyran Procurement


Environmental Fate and Wastewater Treatment Research: Reference Standard for Refractory Dihydropyran Pollutants

This compound is validated as one of exactly three key refractory toxic organic compounds (TOMs) in 2-butenal manufacturing wastewater, with quantified removal behavior under hydrolytic acidification (<10–20%) and ozonation (>74–100%) [1]. Environmental research laboratories studying aldehyde-pollutant biodegradation or advanced oxidation processes can procure this compound as a characterized reference standard for method development, recovery studies, and degradation pathway elucidation. Its established identity as a persistent, toxic intermediate in crotonaldehyde wastewater [2] makes it directly relevant for industrial wastewater treatment optimization studies.

Heterocyclic Building Block for Synthetic Chemistry: Formyl-Dihydropyran Scaffold with Defined Substitution

As a 2-methyl-3-formyl-3,4-dihydro-2H-pyran, this compound provides a structurally defined heterocyclic aldehyde scaffold for condensation reactions (Knoevenagel, aldol), reductive amination, and cycloaddition chemistry [1]. The methyl substituent at the 2-position provides steric differentiation from unsubstituted dihydropyran carbaldehydes, while the formyl group at the 3-position offers distinct regiochemistry compared to 2-carbaldehyde isomers. Synthetic chemists developing dihydropyran-derived libraries or natural product analogs can utilize this compound where the specific methyl/formyl substitution pattern is required.

Ozonation Process Development and Selectivity Studies: Model Substrate with High Electron Cloud Density

The compound's demonstrated preferential susceptibility to ozone oxidation—achieving near-quantitative removal at low ozone doses (0.099 mg O₃/mg COD) where bulk COD removal remained below 25% [1]—positions it as a valuable model substrate for studying selective ozonation of electron-rich heterocycles. Process engineers and oxidation chemistry researchers can use this compound to calibrate ozone dosing strategies, investigate reaction kinetics of C=C and C=O bond cleavage, and benchmark ozonation reactor performance for heterocyclic pollutant degradation.

Analytical Reference Material for Crotonaldehyde Manufacturing Wastewater Monitoring

Multiple independent studies have identified 5-formyl-6-methyl-4,5-dihydropyran as a characteristic pollutant in 2-butenal (crotonaldehyde) manufacturing wastewater [1][2]. Industrial hygiene and environmental monitoring laboratories servicing 2-butenal production facilities can procure this compound as an authentic reference standard for GC-MS or HPLC method development, enabling accurate quantification of this specific TOM in wastewater effluent. Its presence at concentrations of ≥1500 ppm in raw 2-BMW [1] underscores its practical relevance for compliance monitoring.

Application
Selection Property
Validation Focus
Environmental fate & wastewater research
Refractory TOM reference standard
Biodegradation & oxidation endpoint studies
Heterocyclic synthetic chemistry
Defined methyl-formyl substitution scaffold
Condensation & cycloaddition reactivity validation
Ozonation process development
High electron-density model substrate
Selective ozonation kinetics & dose calibration
Crotonaldehyde wastewater monitoring
Authentic TOM analytical reference material
GC-MS/HPLC method accuracy & recovery studies
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